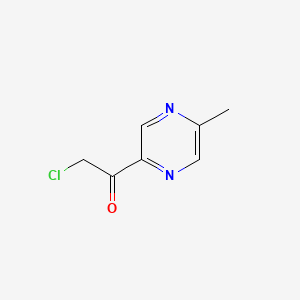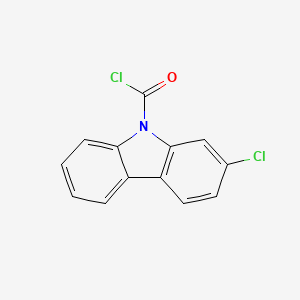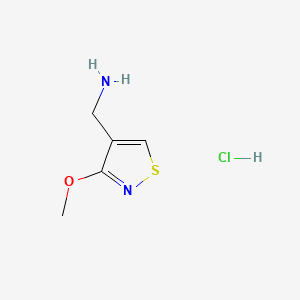
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride (TMCEH) is a synthetic compound that has been studied extensively in scientific research. It is a cyclic amine that has been used in a variety of laboratory applications, including the synthesis of other compounds and as a tool for studying the effects of different compounds on biological systems. TMCEH is a versatile compound with a wide range of applications, and it has been used in a variety of scientific research projects.
作用机制
The mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is not fully understood, but it is believed to act as a proton donor, transferring protons from one molecule to another. This transfer of protons is believed to be responsible for the compound's ability to interact with other molecules and affect their biological activity. Additionally, this compound is believed to interact with enzymes and other proteins, altering their activity and resulting in the desired biological effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. These effects include the inhibition of enzymes, the inhibition of cell division, the inhibition of gene expression, and the inhibition of protein synthesis. Additionally, this compound has been shown to affect the activity of neurotransmitters, hormones, and other molecules involved in the regulation of cellular processes.
实验室实验的优点和局限性
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a wide range of applications, making it a useful tool for scientists. However, this compound is a potent compound and should be used with caution in laboratory experiments. Additionally, the effects of this compound on biological systems are not fully understood, and it is important to be aware of the potential risks associated with its use.
未来方向
The potential applications of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride are vast, and there are many potential future directions for research. These include the study of the mechanisms of action of this compound on different biological systems, the development of new synthetic methods for its synthesis, the development of new methods for its application in laboratory experiments, and the development of new compounds based on its structure. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of diseases.
合成方法
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride can be synthesized in a laboratory setting by combining anhydrous hydrogen chloride with 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one. This reaction is typically performed in a two-step process, with the first step involving the addition of the anhydrous hydrogen chloride to the 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, followed by the addition of a base to neutralize the reaction. The product of this reaction is this compound hydrochloride.
科学研究应用
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has been used in a variety of scientific research projects, including the synthesis of other compounds, the study of the effects of different compounds on biological systems, and the study of the pharmacokinetics of drugs. It has also been used in the study of the mechanisms of action of different compounds, including those that affect the central nervous system and the cardiovascular system. Additionally, this compound has been used in the study of the biochemical and physiological effects of different compounds on cells and tissues.
属性
IUPAC Name |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7(6(11)5-10)9(8,3)4;/h7H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERIRIJFIRQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)


![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)



![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)
